molecular formula C11H22N2 B038192 4-Methyl-1,4'-bipiperidine CAS No. 116797-02-5

4-Methyl-1,4'-bipiperidine

Cat. No.: B038192
CAS No.: 116797-02-5
M. Wt: 182.31 g/mol
InChI Key: MPXFUSKDKWZTPI-UHFFFAOYSA-N
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Description

4-Methyl-1,4’-bipiperidine: is an organic compound with the molecular formula C11H22N2 . It is a derivative of bipiperidine, characterized by the presence of a methyl group at the fourth position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4’-bipiperidine typically involves the coupling of piperidine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated piperidine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of 4-Methyl-1,4’-bipiperidine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4’-bipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

4-Methyl-1,4’-bipiperidine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness of 4-Methyl-1,4’-bipiperidine: 4-Methyl-1,4’-bipiperidine is unique due to the presence of the methyl group, which can influence its chemical reactivity and binding properties. This structural modification can enhance its suitability for specific applications, such as in the design of selective ligands and catalysts .

Properties

IUPAC Name

4-methyl-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFUSKDKWZTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355282
Record name 4-Methyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116797-02-5
Record name 4-Methyl-1,4′-bipiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116797-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116797-02-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these 4-methyl-1,4'-bipiperidine derivatives interact with CCR5 and what are the downstream effects of this interaction?

A1: These compounds act as CCR5 antagonists, meaning they bind to the CCR5 receptor on the surface of specific immune cells, primarily CD4+ T cells. [, ] This binding prevents the interaction of CCR5 with its natural ligand, RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). By blocking RANTES binding, these compounds inhibit the cellular entry of HIV-1, which utilizes CCR5 as a co-receptor for infection. [, ] This ultimately reduces viral replication and spread within the body.

Q2: What is the Structure-Activity Relationship (SAR) observed for these compounds and how do structural modifications impact their potency as CCR5 antagonists?

A2: Extensive SAR studies have revealed key structural features influencing the potency of these compounds. [] For example:

  • Phenyl Ring Substitutions: Substitutions at the 4-position of the phenyl ring, such as bromine (Br), trifluoromethyl (CF3), trifluoromethoxy (OCF3), methylsulfonyl (SO2Me), and chlorine (Cl), are generally well-tolerated and contribute to CCR5 antagonism. []
  • Oxime Moiety: Small alkyl substitutions like methyl (Me), ethyl (Et), n-propyl (nPr), isopropyl (iPr), and cyclopropylmethyl at the oxime moiety are favored for enhanced activity. []
  • Right-Hand Side Amide: The 2,6-dimethylnicotinamide N-oxide moiety emerges as the optimal choice for the right-hand side of the molecule, contributing significantly to CCR5 binding affinity. []

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